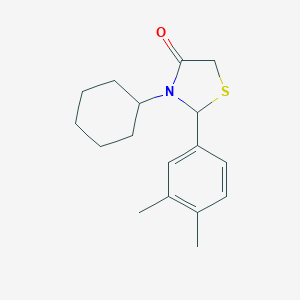
3-Cyclohexyl-2-(3,4-dimethylphenyl)-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclohexyl-2-(3,4-dimethylphenyl)-1,3-thiazolidin-4-one, also known as TZD, is a heterocyclic organic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the thiazolidinone family, which is known for its diverse biological activities, including anti-inflammatory, antitumor, and antiviral properties.
Wirkmechanismus
The exact mechanism of action of 3-Cyclohexyl-2-(3,4-dimethylphenyl)-1,3-thiazolidin-4-one is not fully understood, but it is believed to involve the activation of peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a key role in regulating glucose and lipid metabolism. Activation of PPARγ by 3-Cyclohexyl-2-(3,4-dimethylphenyl)-1,3-thiazolidin-4-one leads to the activation of various genes involved in glucose uptake and metabolism, as well as the inhibition of inflammatory pathways.
Biochemical and Physiological Effects:
3-Cyclohexyl-2-(3,4-dimethylphenyl)-1,3-thiazolidin-4-one has been shown to have various biochemical and physiological effects. It has been found to increase insulin sensitivity, reduce blood glucose levels, and improve lipid profiles in diabetic patients. Additionally, 3-Cyclohexyl-2-(3,4-dimethylphenyl)-1,3-thiazolidin-4-one has been found to have anti-inflammatory effects, which make it a potential candidate for the treatment of various inflammatory diseases. Furthermore, 3-Cyclohexyl-2-(3,4-dimethylphenyl)-1,3-thiazolidin-4-one has been shown to have antitumor and antiviral effects, which make it a potential candidate for the treatment of various types of cancer and viral infections.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-Cyclohexyl-2-(3,4-dimethylphenyl)-1,3-thiazolidin-4-one in lab experiments is its well-established synthesis method, which allows for the production of large quantities of the compound. Additionally, 3-Cyclohexyl-2-(3,4-dimethylphenyl)-1,3-thiazolidin-4-one has been extensively studied for its potential applications in scientific research, which makes it a well-characterized compound. However, one of the main limitations of using 3-Cyclohexyl-2-(3,4-dimethylphenyl)-1,3-thiazolidin-4-one in lab experiments is its potential toxicity, which requires careful handling and disposal.
Zukünftige Richtungen
There are many potential future directions for research involving 3-Cyclohexyl-2-(3,4-dimethylphenyl)-1,3-thiazolidin-4-one. One area of research could involve the development of new synthetic methods for 3-Cyclohexyl-2-(3,4-dimethylphenyl)-1,3-thiazolidin-4-one that are more efficient and environmentally friendly. Additionally, research could focus on the development of new derivatives of 3-Cyclohexyl-2-(3,4-dimethylphenyl)-1,3-thiazolidin-4-one with improved biological activities. Furthermore, research could focus on the development of new applications for 3-Cyclohexyl-2-(3,4-dimethylphenyl)-1,3-thiazolidin-4-one in the treatment of various diseases, including inflammatory diseases, cancer, and viral infections.
Synthesemethoden
The synthesis of 3-Cyclohexyl-2-(3,4-dimethylphenyl)-1,3-thiazolidin-4-one involves the condensation of cyclohexanone, 3,4-dimethylbenzaldehyde, and thiourea in the presence of a catalyst such as sodium hydroxide. The reaction proceeds through a series of intermediate steps, including the formation of an imine and subsequent cyclization to form the thiazolidinone ring. The final product is obtained after purification through recrystallization.
Wissenschaftliche Forschungsanwendungen
3-Cyclohexyl-2-(3,4-dimethylphenyl)-1,3-thiazolidin-4-one has been extensively studied for its potential applications in scientific research. It has been shown to have anti-inflammatory properties, which make it a promising candidate for the treatment of various inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, 3-Cyclohexyl-2-(3,4-dimethylphenyl)-1,3-thiazolidin-4-one has been found to have antitumor properties, which make it a potential candidate for the treatment of various types of cancer. Furthermore, 3-Cyclohexyl-2-(3,4-dimethylphenyl)-1,3-thiazolidin-4-one has been shown to have antiviral properties, which make it a potential candidate for the treatment of viral infections such as HIV and hepatitis C.
Eigenschaften
Molekularformel |
C17H23NOS |
|---|---|
Molekulargewicht |
289.4 g/mol |
IUPAC-Name |
3-cyclohexyl-2-(3,4-dimethylphenyl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H23NOS/c1-12-8-9-14(10-13(12)2)17-18(16(19)11-20-17)15-6-4-3-5-7-15/h8-10,15,17H,3-7,11H2,1-2H3 |
InChI-Schlüssel |
OJKXLBNLQXLUCJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C2N(C(=O)CS2)C3CCCCC3)C |
Kanonische SMILES |
CC1=C(C=C(C=C1)C2N(C(=O)CS2)C3CCCCC3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-{3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B277627.png)
![5-bromo-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B277628.png)
![1-(4-chlorobenzyl)-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B277629.png)
![3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277631.png)
![1-benzyl-3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277633.png)
![3-[2-(4-Ethoxy-phenyl)-2-oxo-ethyl]-3-hydroxy-1-methyl-1,3-dihydro-indol-2-one](/img/structure/B277634.png)
![3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B277640.png)


![3-[2-(4-Dimethylamino-phenyl)-2-oxo-ethyl]-3-hydroxy-1,3-dihydro-indol-2-one](/img/structure/B277652.png)

![5-[1-(4-Methylphenyl)tetrazol-5-yl]-2-pyrazin-2-yl-4-thiophen-2-ylpyrimidine](/img/structure/B277655.png)
